molecular formula C9H5Cl2NO B1610264 4-Hydroxy-6,8-Dichloroquinoline CAS No. 57935-38-3

4-Hydroxy-6,8-Dichloroquinoline

Cat. No. B1610264
CAS RN: 57935-38-3
M. Wt: 214.04 g/mol
InChI Key: LXZBIKOKMYPBAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-6,8-Dichloroquinoline (4-HCQ) is a heterocyclic aromatic compound with a molecular formula of C9H6Cl2NO. It was first synthesized in the early 1900s and has since been studied extensively due to its unique properties and potential applications. 4-HCQ has been used in a variety of scientific research applications, including in biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

1. Antimalarial and Antiviral Uses

4-Hydroxy-6,8-Dichloroquinoline, mainly in forms such as Hydroxychloroquine (HCQ) and Chloroquine (CQ), has been widely used for its antimalarial properties. These compounds have also attracted attention for their potential in treating viral infections, such as COVID-19, due to their broad-spectrum antiviral activity (Gupta & Malviya, 2020; Kaur, Kaushal, & Kaushal, 2020).

2. Cancer Treatment

Research suggests that HCQ and CQ, derivatives of 4-Hydroxy-6,8-Dichloroquinoline, could be repurposed as anti-cancer agents. They have shown efficacy in sensitizing tumor cells to various conventional cancer treatments (Verbaanderd et al., 2017; Maycotte et al., 2012).

3. Electrochemical and Pharmacological Analysis

4-Hydroxy-6,8-Dichloroquinoline derivatives have been studied for their electrochemical properties and pharmacological efficacy. This includes the development of methods for their detection and determination in biological and environmental samples (Matrouf et al., 2022; Arguelho, Andrade, & Stradiotto, 2003).

4. Synthesis and Characterization

There has been significant progress in the synthesis and characterization of 4-Hydroxy-6,8-Dichloroquinoline and its variants. Studies focus on developing efficient synthesis methods and analyzing the chemical and physical properties of these compounds (Rivkin & Adams, 2006; Patel & Patel, 2017).

properties

IUPAC Name

6,8-dichloro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZBIKOKMYPBAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459082
Record name 4-Hydroxy-6,8-Dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57935-38-3
Record name 4-Hydroxy-6,8-Dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57935-38-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-6,8-Dichloroquinoline
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-6,8-Dichloroquinoline
Reactant of Route 3
Reactant of Route 3
4-Hydroxy-6,8-Dichloroquinoline
Reactant of Route 4
4-Hydroxy-6,8-Dichloroquinoline
Reactant of Route 5
4-Hydroxy-6,8-Dichloroquinoline
Reactant of Route 6
4-Hydroxy-6,8-Dichloroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.